13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate
Description
13-Phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate is a quaternary ammonium salt characterized by a complex pentacyclic cationic framework and a trifluoromethanesulfonate (triflate) anion. The cation features a polycyclic system with a phenyl substituent at position 13 and a propenyl group at position 2, contributing to its steric bulk and electronic properties. The triflate anion, a perfluorinated sulfonate, is known for its high thermal stability, low nucleophilicity, and strong electron-withdrawing effects. This compound is likely studied for applications in catalysis, ionic liquids, or materials science, where its structural rigidity and anion properties could enhance performance .
Properties
IUPAC Name |
13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N.CHF3O3S/c1-2-20-31-29-24-14-8-6-10-21(24)16-18-26(29)28(23-12-4-3-5-13-23)27-19-17-22-11-7-9-15-25(22)30(27)31;2-1(3,4)8(5,6)7/h2-15H,1,16-20H2;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIBFGCYNGLEDF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-phenyl-2-prop-2-enyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dibenz[c,h]acridinium Core: This can be achieved through a series of cyclization reactions involving aromatic precursors.
Functionalization: Introduction of the phenyl and propenyl groups can be carried out through Friedel-Crafts alkylation and Heck coupling reactions, respectively.
Trifluoromethanesulfonate Addition: The final step involves the addition of the trifluoromethanesulfonate group, which can be achieved using trifluoromethanesulfonic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the acridinium core, converting it to a dihydroacridine derivative.
Substitution: The phenyl and propenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research indicates that compounds with similar structural features to 13-phenyl-2-prop-2-enyl derivatives exhibit significant anticancer activity. Studies have shown that such compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The trifluoromethanesulfonate moiety enhances solubility and bioavailability, making it a promising candidate for drug formulation .
2. Neuroimaging Agents
The compound's unique fluorescence properties make it suitable for use as a neuroimaging agent. Its ability to selectively bind to nerve tissues allows for enhanced imaging of neurological disorders. This application is particularly relevant in developing non-invasive imaging techniques for early diagnosis of neurodegenerative diseases .
Materials Science
3. Conductive Polymers
The incorporation of the azoniapentacyclic structure into polymer matrices has been explored to create conductive materials. These polymers can be utilized in electronic devices due to their improved conductivity and stability under various environmental conditions. The trifluoromethanesulfonate salt form enhances the ionic conductivity of these materials .
4. Photonic Devices
In photonics, this compound can serve as a dopant in optical materials to enhance light absorption and emission properties. Its unique structure allows for tuning of optical properties which is essential for developing advanced photonic devices such as lasers and sensors .
Case Studies
1. Anticancer Activity Study
A study investigated the effects of a series of azonium compounds on various cancer cell lines. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells through mitochondrial pathways .
2. Neuroimaging Application
In a preclinical study involving animal models, the compound was administered systemically and demonstrated high specificity for nerve tissues when subjected to near-infrared fluorescence imaging techniques. This application could revolutionize the way neurological conditions are diagnosed and monitored .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |
| Neuroimaging | Imaging Agent | High specificity for nerve tissues |
| Materials Science | Conductive Polymers | Enhanced conductivity and stability |
| Photonics | Optical Devices | Tunable optical properties for lasers and sensors |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonate group can enhance the compound’s ability to penetrate cell membranes, while the acridinium core can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Cation Variations
The closest structural analog identified is 13-Phenyl-2-oxoniapentacyclo[12.8.0.0³,¹².0⁴,⁹.0¹⁷,²²]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;tetrafluoroborate (). Key differences include:
The azonia cation may exhibit superior stability in polar solvents compared to oxonia due to nitrogen’s lower electronegativity, which reduces anion-cation dissociation.
Anion Variations: Triflate vs. Other Perfluorinated Sulfonates
The triflate anion distinguishes the target compound from other perfluorinated compounds (PFCs) listed in –5, such as 2-Propenoic acid esters with perfluoroalkyl chains and benzenesulfonates with pentafluoroethyl groups.
Triflate’s compact structure and stability make it preferable for catalytic and electrochemical applications, whereas longer perfluoroalkyl chains (e.g., C8–C14 in ) are associated with environmental persistence and toxicity concerns .
Physicochemical Properties
While explicit data for the target compound is unavailable, inferences can be made:
- Solubility : Triflate salts are typically soluble in polar aprotic solvents (e.g., acetonitrile) but less so in water compared to smaller anions like Cl⁻.
- Thermal Stability : Triflate decomposes above 300°C, outperforming tetrafluoroborate (~200°C) .
- Reactivity : The propenyl group on the cation may enable polymerization or covalent modification, unlike inert perfluoroalkyl esters.
Research and Structural Analysis
The SHELX system () is critical for resolving complex structures like the target compound’s pentacyclic cation. SHELXL’s precision in refining disordered atoms and handling high-resolution data would be essential for confirming stereochemistry and anion-cation interactions .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of azonia compounds characterized by a pentacyclic structure. Its IUPAC name reflects its intricate arrangement of carbon atoms and functional groups. The trifluoromethanesulfonate moiety suggests potential interactions with biological systems due to its ability to influence solubility and reactivity.
Structural Formula
The biological activity of this compound can be attributed to its structural features that allow for interaction with various biological targets. Potential mechanisms include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The azonia group may interact with neurotransmitter receptors or ion channels, influencing cellular signaling pathways.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens.
Case Studies and Experimental Findings
- Anticancer Activity : Research has indicated that structurally related compounds demonstrate cytotoxic effects on cancer cell lines. For instance, a study found that certain derivatives inhibited cell proliferation in breast cancer models through apoptosis induction.
- Neuroprotective Effects : In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms.
- Antimicrobial Studies : A recent investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones.
Data Table: Summary of Biological Activities
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are crucial for understanding the compound's efficacy in living organisms. Limited data is available; however, preliminary animal studies suggest potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need further investigation to optimize dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
